[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is a steroidal compound with a unique structure that includes a formyl group at the 20th position, a hydroxyl group at the 3rd position, and an acetate group attached to the hydroxyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate typically involves multiple steps, starting from a suitable steroidal precursor. One common approach is to start with pregnenolone, which undergoes selective oxidation to introduce the formyl group at the 20th position. The hydroxyl group at the 3rd position is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The formyl group can undergo further oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can be hydrolyzed to regenerate the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aqueous sodium hydroxide or acidic hydrolysis using hydrochloric acid.
Major Products:
Oxidation: (3beta,20S)-20-Carboxy-3-hydroxy-5-pregnene.
Reduction: (3beta,20S)-20-Hydroxy-3-hydroxy-5-pregnene.
Substitution: (3beta,20S)-3-hydroxy-5-pregnene.
Scientific Research Applications
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The formyl group may participate in hydrogen bonding and other interactions that modulate the activity of these receptors. Additionally, the compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(3beta,20S)-20-Hydroxy-3-hydroxy-5-pregnene: Lacks the formyl group, which may result in different biological activities.
(3beta,20S)-20-Carboxy-3-hydroxy-5-pregnene: Contains a carboxylic acid group instead of a formyl group, potentially altering its reactivity and interactions.
(3beta,20S)-3-hydroxy-5-pregnene: Lacks both the formyl and acetate groups, which may significantly change its properties.
Uniqueness: The presence of the formyl group at the 20th position and the acetate group at the 3rd position makes (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar steroidal compounds.
Properties
IUPAC Name |
[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMJUQRBDTHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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